![molecular formula C19H17N3O3S B11278980 4-methoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide](/img/structure/B11278980.png)
4-methoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
4-METHOXY-N-{4-[(PHENYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{4-[(PHENYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The phenylcarbamoyl group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a phenyl isocyanate. The final step involves the coupling of the methoxybenzamide moiety through an amide bond formation reaction, often facilitated by coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{4-[(PHENYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-METHOXY-N-{4-[(PHENYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{4-[(PHENYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenylcarbamoyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The methoxybenzamide moiety can further stabilize the compound’s interaction with its target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- Methyl 4-(N-phenylcarbamoyl)benzoate
- N-Methyl-N-phenylcarbamoyl chloride
Uniqueness
4-METHOXY-N-{4-[(PHENYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-9-7-13(8-10-16)18(24)22-19-21-15(12-26-19)11-17(23)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
PAAJUNJDCOYGCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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